N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine
N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine
4'-O-methylnorbelladine is a phenethylamine alkaloid that is norbelladine in which the phenolic hydrogen at position 4' has been replaced by a methyl group. It has a role as a plant metabolite. It is a polyphenol, a secondary amino compound, a phenethylamine alkaloid and a member of guaiacols. It derives from a norbelladine. It is a conjugate base of a 4'-O-methylnorbelladine(1+).
Brand Name:
Vulcanchem
CAS No.:
4579-60-6
VCID:
VC0021032
InChI:
InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3
SMILES:
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O
Molecular Formula:
C16H19NO3
Molecular Weight:
273.33 g/mol
N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine
CAS No.: 4579-60-6
Reference Standards
VCID: VC0021032
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
CAS No. | 4579-60-6 |
---|---|
Product Name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine |
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | 5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol |
Standard InChI | InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 |
Standard InChIKey | SDLILULALIDNSO-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O |
Description | 4'-O-methylnorbelladine is a phenethylamine alkaloid that is norbelladine in which the phenolic hydrogen at position 4' has been replaced by a methyl group. It has a role as a plant metabolite. It is a polyphenol, a secondary amino compound, a phenethylamine alkaloid and a member of guaiacols. It derives from a norbelladine. It is a conjugate base of a 4'-O-methylnorbelladine(1+). |
Synonyms | N-(4-hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine; |
PubChem Compound | 253994 |
Last Modified | Nov 11 2021 |
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